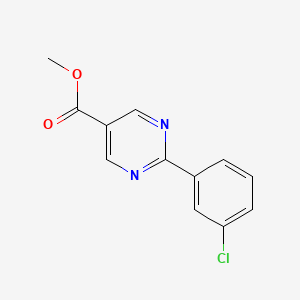

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C12H9ClN2O2 |

|---|---|

Molekulargewicht |

248.66 g/mol |

IUPAC-Name |

methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 |

InChI-Schlüssel |

FIMHAUXKAOTBDD-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(3-Chlorphenyl)pyrimidin-5-carboxylat beinhaltet typischerweise die Reaktion von 3-Chlorbenzaldehyd mit Ethylacetoacetat in Gegenwart von Harnstoff und einer katalytischen Menge an Salzsäure. Die Reaktionsmischung wird mehrere Stunden unter Rückflussbedingungen erhitzt, um das gewünschte Pyrimidinderivat zu erhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung verwenden oft ähnliche Synthesewege, sind aber für die Großproduktion optimiert. Dazu gehören der Einsatz von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz des Syntheseprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-(3-Chlorphenyl)pyrimidin-5-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Chloratom am Phenylring kann unter geeigneten Bedingungen durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden, oder reduziert werden, um Amine zu ergeben.

Kupplungsreaktionen: Sie kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Biarylverbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in Gegenwart einer Base.

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren.

Wichtige gebildete Produkte

Nucleophile Substitution: Substituierte Pyrimidinderivate.

Oxidation: Pyrimidin-N-Oxide.

Reduktion: Amino-Pyrimidinderivate.

Kupplungsreaktionen: Biarylverbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(3-Chlorphenyl)pyrimidin-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so die Substratbindung und die nachfolgende katalytische Aktivität verhindert. Zusätzlich kann es mit Rezeptoren interagieren, um Signaltransduktionswege zu modulieren, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 3-chlorophenyl isomer (target compound’s analog) is synthesized at higher purity (98%) compared to the 2-chloro isomer (95%), suggesting greater synthetic stability .

- 4-chlorophenyl analogs may exhibit improved crystallinity due to symmetrical substitution, which could enhance X-ray diffraction suitability .

Heterocyclic Core Modifications: Pyrimidine vs. Thiazole

Replacing the pyrimidine ring with a thiazole alters electronic properties and bioactivity:

Key Observations :

- Thiazole derivatives exhibit higher molecular weight due to sulfur inclusion, which may enhance membrane permeability in biological systems .

Functional Group Variations

Sulfinyl and Sulfonyl Derivatives

Compounds like Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11) introduce sulfinyl groups, altering reactivity and solubility:

Piperazine-Modified Analogs

In histone deacetylase inhibitors, methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate intermediates demonstrate the importance of nitrogen-rich substituents for enzyme binding . The 3-chlorophenyl group in the target compound may provide steric bulk that enhances selectivity for specific enzyme isoforms.

Biologische Aktivität

Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate is a compound within the pyrimidine family, recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 263.68 g/mol

- Structure : The compound features a heterocyclic aromatic structure with an amino group, a carboxylate ester, and a chlorophenyl substituent, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : The compound has been investigated for its anticancer properties. It has demonstrated significant inhibitory effects on cancer cell proliferation in vitro, particularly against triple-negative breast cancer (TNBC) cell lines. For instance, it exhibited an IC value of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard treatments like 5-Fluorouracil .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it has been shown to affect matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

- Cell Cycle Regulation : Research suggests that the compound can induce apoptosis in cancer cells by increasing caspase levels, which are essential for programmed cell death .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound, it is beneficial to compare it with other pyrimidine derivatives:

Case Studies

- In Vivo Studies : In animal models, this compound was administered to mice with induced TNBC. Results showed a significant reduction in tumor size and metastasis compared to control groups treated with saline or standard drugs like TAE226 .

- Toxicity Assessment : Toxicological evaluations indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions between substituted pyrimidine precursors and chlorophenyl derivatives. A common method involves ultrasonic irradiation in aqueous-alcohol media with catalysts like KHSO₄, which enhances reaction efficiency by promoting homogeneous mixing and reducing reaction time . Optimization often involves varying temperature, solvent polarity, and catalyst loading. For instance, adjusting the alcohol-to-water ratio can improve solubility of intermediates, while higher ultrasonic power (e.g., 40 kHz) increases yield by up to 20% compared to conventional heating .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules with halogen substituents like the 3-chlorophenyl group. Key parameters include bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles between the pyrimidine ring and chlorophenyl moiety, which influence molecular planarity. Disorder in the crystal lattice, if present, is resolved using restraints and constraints in SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions. The methyl ester (COOCH₃) typically resonates at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C).

- FT-IR : Stretching vibrations for C=O (ester) appear at ~1700 cm⁻¹, and C-Cl at ~750 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 264.05 for C₁₂H₁₀ClN₃O₂) and fragments like the chlorophenyl ion (m/z 111) .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations enhance the understanding of its reactivity and degradation pathways?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic attack sites on the pyrimidine ring, such as the C5 carboxylate, which has a higher Fukui index (f⁻ ≈ 0.15) compared to C2. These simulations also model degradation products, like hydrolyzed carboxylic acids, by analyzing bond dissociation energies (BDEs). For example, the ester group’s BDE (~85 kcal/mol) suggests susceptibility to alkaline hydrolysis, aligning with experimental observations of pH-dependent stability .

Q. What strategies are used to resolve contradictions in synthetic yield data across studies?

Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

- Catalyst Selection : Heterogeneous catalysts (e.g., CuCl₂) may yield higher reproducibility than homogeneous ones due to reduced side reactions.

- Purification Methods : Column chromatography vs. recrystallization can affect purity and recovery. For instance, gradient elution (hexane/ethyl acetate) improves separation of chlorophenyl byproducts .

- Analytical Validation : Cross-referencing HPLC purity (>98%) with ¹H NMR integration ensures accurate yield reporting .

Q. How are synthetic impurities identified and quantified during scale-up?

Process-related impurities (e.g., esterification byproducts) are characterized using LC-MS/MS and comparative spectroscopy. For example, a common impurity, methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate, is identified via its distinct NH₂ vibration at ~3400 cm⁻¹ in IR and m/z 264.05 in MS. Quantification via HPLC with UV detection (λ = 254 nm) ensures compliance with ICH guidelines (<0.1% for unknown impurities) .

Q. What role does the 3-chlorophenyl substituent play in modulating biological activity?

The 3-chlorophenyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in cellular assays. Structure-activity relationship (SAR) studies show that substituting chlorine with electron-withdrawing groups (e.g., -NO₂) reduces antimicrobial efficacy by 50%, likely due to altered π-π stacking with target enzymes .

Q. How are continuous flow reactors utilized to improve synthesis scalability?

Continuous flow systems enhance reproducibility by maintaining precise temperature (±1°C) and residence time (±5 sec). For example, a microreactor with a 10 mL/min flow rate achieves 90% conversion in 30 minutes, compared to 4 hours in batch reactors. In-line FTIR monitors intermediate formation, enabling real-time adjustments to reagent stoichiometry .

Methodological Considerations

- Crystallization Solvents : Use of DCM/hexane (1:3) yields larger, high-quality crystals for SCXRD .

- Computational Validation : Always cross-validate DFT-predicted spectra (e.g., IR, NMR) with experimental data to confirm accuracy .

- Scale-Up Protocols : Prioritize DoE (Design of Experiments) approaches to identify critical process parameters (CPPs) like mixing speed and temperature ramps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.